
pirarubicin
Overview
Description
Pirarubicin is a synthetic anthracycline antibiotic, developed as a derivative of doxorubicin. It is known for its reduced toxicity and superior anti-tumor efficacy compared to its parent compound. This compound is primarily used in the treatment of various cancers, including breast cancer, leukemia, and lymphomas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirarubicin is synthesized through a series of chemical reactions starting from doxorubicin. The key step involves the tetrahydropyranylation of the hydroxyl group at the 4’ position of doxorubicin, resulting in the formation of this compound. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques. The production methods are designed to minimize impurities and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Pirarubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydropyranyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clinical Applications
-
Bladder Cancer Treatment
- Intravesical Chemotherapy : Pirarubicin is utilized in intravesical chemotherapy for superficial bladder cancer. Studies have demonstrated its effectiveness in reducing tumor burden while minimizing systemic side effects. A study involving this compound-loaded single-walled carbon nanotubes showed enhanced tumor targeting and reduced toxicity compared to conventional administration methods .
- Combination with Capsaicin : Research indicates that combining this compound with capsaicin can enhance its anti-proliferative effects on bladder cancer cells by inducing cell cycle arrest .
-
Neuroblastoma in Infants
- A regimen including this compound has shown promise in treating low-risk neuroblastoma in infants. In a case study, a patient exhibited significant tumor regression following treatment with this compound combined with cyclophosphamide, leading to improved outcomes without severe cardiac complications .
- Osteosarcoma
Combination Therapies
Combining this compound with other agents has been explored to enhance its therapeutic efficacy:
- With Cyclophosphamide : This combination has been effective in treating neuroblastoma, demonstrating improved tumor marker reduction and overall response rates .
- With Other Chemotherapeutics : In various studies, this compound has been combined with other chemotherapeutic agents like paclitaxel and docetaxel to optimize treatment regimens for breast cancer and other malignancies .
Case Study 1: Bladder Cancer
A study investigated the effects of this compound administered via single-walled carbon nanotubes in a rat model of bladder cancer. Results showed significant tumor regression with reduced systemic toxicity compared to traditional methods .
Case Study 2: Neuroblastoma
In an infant diagnosed with stage MS low-risk neuroblastoma, treatment involving this compound led to substantial tumor shrinkage and normalization of tumor markers after several cycles of therapy .
Mechanism of Action
Pirarubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound also generates free radicals that cause damage to cellular components, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound of pirarubicin, known for its high efficacy but also high toxicity.
Epirubicin: Another anthracycline with a different spatial orientation of the hydroxyl group, leading to reduced toxicity.
Idarubicin: Similar to this compound but with different pharmacokinetic properties
Uniqueness of this compound
This compound is unique due to its reduced cardiotoxicity and faster uptake compared to doxorubicin. It also has a higher therapeutic index, making it a preferred choice for certain cancer treatments .
Q & A
Basic Research Questions
Q. How does pirarubicin’s molecular structure influence its DNA intercalation mechanism and pharmacokinetics?
this compound’s efficacy as a DNA intercalator is tied to its anthracycline scaffold, which includes an amino sugar moiety and planar aromatic rings. Key structural features like hydrogen bond donors (amine/hydroxyl groups) and hydrophobic regions enable DNA binding and topoisomerase II inhibition . Pharmacokinetically, its Log P value (measuring lipophilicity) impacts bioavailability; deviations in Log P (e.g., due to structural analogs) can reduce DNA-binding efficiency and cellular uptake . Methodologically, molecular dynamics simulations and comparative Log P analysis with analogs (e.g., daunorubicin) are critical for structure-activity relationship (SAR) studies .
Q. What in vitro models are appropriate for evaluating this compound’s cytotoxicity and cell cycle effects?
Human osteosarcoma (MG-63) and hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, MHCC-97H) are validated models. This compound induces G0/G1 arrest in MG-63 cells via suppression of cyclin D1/E and PCNA, while upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic) . For HCC, dose-response curves (IC50 determination) and flow cytometry for cell cycle analysis are essential. Co-treatment with inhibitors (e.g., necrostatin-1 for RIPK1) can elucidate resistance mechanisms .
Q. How should pharmacokinetic studies for this compound account for its distribution in blood components?
this compound’s uptake into blood cells is temperature- and concentration-dependent, mediated by carrier systems. Studies must separate plasma and blood cells immediately post-collection to prevent degradation into inactive metabolites (e.g., in plasma) or conversion to active forms like pirarubicinol (in blood cells) . High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for quantifying this compound and metabolites in both matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cancer types (e.g., bladder vs. breast cancer)?
Meta-analyses comparing intravesical regimens (e.g., this compound vs. mitomycin C in bladder cancer) reveal superior recurrence prevention (OR = 0.41, 95% CI 0.27–0.61) . In contrast, breast cancer studies show variable outcomes depending on combinations (e.g., AC [this compound/cyclophosphamide] vs. PA [paclitaxel/pirarubicin]) . Methodologically, stratified randomization in clinical trials and subgroup analyses (e.g., hormone receptor status) are needed. Preclinical models should replicate tumor microenvironments (e.g., 3D cultures for bladder cancer) to contextualize drug penetration differences .
Q. What strategies enhance this compound’s efficacy in multidrug-resistant (MDR) cancers?
Co-administration with RIPK1 inhibitors (e.g., necrostatin-1) in HCC reduces IC50 by 21–89% via AKT-p21 pathway modulation, reversing chemoresistance . Liposomal formulations improve hepatic accumulation and reduce systemic toxicity . For MDR-linked efflux pumps (e.g., P-glycoprotein), structural modifications like 3’-morpholino derivatives increase intracellular retention . Experimental designs should combine siRNA knockdown (e.g., RIPK1-siRNA) with dose-escalation studies to validate synergy .
Q. How can researchers optimize sustained-release formulations of this compound for localized therapy?
Polyanhydride-based implants in bladder cancer models achieve >80-day sustained release without burst effects, maintaining therapeutic concentrations (1.0–3.0 mg/L) and reducing tumor size by >50% . Key parameters include polymer degradation rate and drug-polymer compatibility. In vitro release testing (e.g., pH 7.4 buffer) and in vivo imaging (e.g., fluorescence cystoscopy for bladder uptake ) are critical. Comparative studies with epirubicin-loaded implants can identify formulation-specific advantages .
Q. Methodological Considerations
Q. How to statistically analyze conflicting data on this compound’s cross-resistance with other anthracyclines?
Use meta-regression to adjust for covariates like prior chemotherapy exposure or tumor type. For example, this compound shows lower cross-resistance than doxorubicin in leukemia models (OR = 0.15 vs. 0.53 for epirubicin) . Bayesian network meta-analysis can rank efficacy across regimens while accounting for heterogeneity . In vitro, combinatorial index (CI) calculations (e.g., Chou-Talalay method) quantify synergism with resistance-modulating agents .
Q. What experimental designs validate this compound’s drug-DNA interaction mechanisms?
Second-order calibration of excitation-emission matrix (EEM) fluorescence data quantifies DNA binding affinity. For example, alternating penalty trilinear decomposition (APTLD) reveals intercalation kinetics and metabolite interference . Surface plasmon resonance (SPR) assays measure binding constants (Kd), while molecular docking predicts binding sites .
Properties
IUPAC Name |
7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQZKKOZQFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860941 | |
Record name | 3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-4-O-oxan-2-ylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.